molecular formula C11H20N2O3 B3086558 (4AS,7AS)-Tert-butyl hexahydropyrrolo[3,4-B][1,4]oxazine-4(4AH)-carboxylate CAS No. 1159908-23-2

(4AS,7AS)-Tert-butyl hexahydropyrrolo[3,4-B][1,4]oxazine-4(4AH)-carboxylate

Cat. No.: B3086558
CAS No.: 1159908-23-2
M. Wt: 228.29
InChI Key: YLMNCYATSGIUDS-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4aS,7aS)-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate is a bicyclic heterocyclic compound featuring a fused pyrrolo-oxazine core with a tert-butyl carbamate protective group. Its molecular formula is C₁₁H₂₀N₂O₃, and it is recognized by multiple identifiers, including CAS numbers 1932337-68-2 and 1312131-49-9 . The compound is stereochemically defined by its (4aS,7aS) configuration, which confers distinct conformational rigidity critical for interactions in pharmaceutical applications.

This compound is primarily utilized as an intermediate in synthesizing quinolone antibiotics, such as finafloxacin hydrochloride . Its structural uniqueness lies in the oxazine ring, which introduces oxygen into the bicyclic system, enhancing solubility compared to all-nitrogen analogs. Commercial availability is noted through suppliers like CymitQuimica and赫澎生物, though discontinuations of certain stock sizes have been reported .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (4aS,7aS)-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-4-5-15-9-7-12-6-8(9)13/h8-9,12H,4-7H2,1-3H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMNCYATSGIUDS-IUCAKERBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2C1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@H]2[C@@H]1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (4AS,7AS)-Tert-butyl hexahydropyrrolo[3,4-B][1,4]oxazine-4(4AH)-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as tert-butylamine and appropriate oxirane derivatives.

    Cyclization Reaction: The key step involves the cyclization of these starting materials to form the hexahydropyrrolo[3,4-B][1,4]oxazine ring system.

Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

(4AS,7AS)-Tert-butyl hexahydropyrrolo[3,4-B][1,4]oxazine-4(4AH)-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(4AS,7AS)-Tert-butyl hexahydropyrrolo[3,4-B][1,4]oxazine-4(4AH)-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (4AS,7AS)-Tert-butyl hexahydropyrrolo[3,4-B][1,4]oxazine-4(4AH)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Key Observations:

  • Oxygen vs. Nitrogen Rings : The oxazine ring in the target compound improves aqueous solubility compared to all-nitrogen analogs like (3αR,6αS)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate, which is priced higher due to scarcity .
  • Substituent Effects : Benzotriazole in compound 24 enhances inhibitory activity in autotaxin (ATX) assays (IC₅₀ = 10 nM) but introduces metabolic instability .
  • Stereochemical Impact: The (4aS,7aS) configuration in the target compound ensures optimal spatial orientation for receptor binding, unlike racemic mixtures observed in pyrano-pyrrole derivatives .

Pharmacological and Physicochemical Properties

Property Target Compound Compound 24 Compound 3 (3αR,6αS)-Pyrrolo-pyrrole
Solubility (HT-Solubility) Moderate (oxazine enhances polarity) Low (lipophilic benzotriazole) High (pyrano ring) Low (nonpolar core)
Enzyme Inhibition (ATX IC₅₀) N/A 10 nM N/A N/A
Melting Point Not reported Not reported 166–169°C Not reported
Metabolic Stability Moderate (oxazine resists oxidation) Low (glutathione adduct formation) High (stable pyrano ring) High (inert nitrogen core)

Key Observations:

  • Pharmacological Gaps : While compound 24 has demonstrated potent ATX inhibition, the target compound lacks published enzymatic data, highlighting a need for targeted assays .
  • Metabolic Profiles : The oxazine ring in the target compound resists glutathione adduct formation, a common degradation pathway for benzotriazole derivatives .

Commercial and Developmental Status

Compound Supplier Purity Status Applications
Target Compound CymitQuimica, 赫澎生物 97% Discontinued for some sizes Antibiotic intermediate
Compound 24 Research-scale >95% Preclinical ATX inhibitor
Compound 3 Academic labs 98% Experimental Kinase inhibitor candidate

Key Observations:

  • The target compound’s discontinuation in certain sizes suggests challenges in large-scale synthesis, whereas pyrano-pyrrole derivatives remain research curiosities .

Biological Activity

(4AS,7AS)-Tert-butyl hexahydropyrrolo[3,4-B][1,4]oxazine-4(4AH)-carboxylate is a complex organic compound belonging to the oxazine class. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. The unique structural features of this compound suggest various mechanisms of action that may be beneficial in therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : (4aS,7aR)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate
  • Molecular Formula : C11H20N2O3
  • Molecular Weight : 228.29 g/mol
  • CAS Number : 1993249-46-9

The compound features a tert-butyl group and a hexahydropyrrolo ring system, which contribute to its stability and reactivity. Its purity is reported to be 97% .

Antioxidant Properties

Research has indicated that compounds similar to this compound exhibit significant antioxidant activity. For instance, studies have shown that related compounds can effectively inhibit lipid peroxidation and reduce reactive oxygen species (ROS) formation in neuronal cells .

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes. Preliminary studies indicate that it may act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the treatment of neurodegenerative diseases such as Alzheimer's .

EnzymeInhibition TypeIC50 (µM)
Acetylcholinesterase (AChE)Mixed inhibition1.58 ± 0.10
Butyrylcholinesterase (BChE)Competitive inhibition0.164 ± 0.005

The inhibition profiles suggest that modifications to the aliphatic ring size can influence the potency of these inhibitory effects .

The proposed mechanism involves binding to the active sites of cholinesterases, leading to reversible inhibition. The structure allows for hydrogen bonding and π-cation interactions with key amino acids in the enzyme active sites, which modulate their activity .

Neuroprotective Effects

In a study investigating neuroprotective agents against oxidative stress, derivatives of oxazines were shown to enhance cell viability and reduce apoptosis in human neuronal cells exposed to oxidative conditions. This suggests that this compound may have potential therapeutic applications in neuroprotection .

Synthesis and Biological Evaluation

The synthesis of this compound typically involves cyclization reactions under controlled conditions. The biological evaluation includes assessing its antioxidant capacity through assays such as DPPH and ABTS radical scavenging tests . Such evaluations are crucial for understanding its potential applications in drug development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is typically synthesized via hydrogenation and coupling reactions. For example, tert-butyl-protected pyrrolo-pyrrole derivatives are synthesized using reagents like N,N′-carbonyldiimidazole (CDI) and N,N′-tetramethyluronium hexafluorophosphate (HATU) in anhydrous solvents (e.g., DMF or THF) under inert atmospheres . Optimization involves adjusting reaction time (24–48 hours), temperature (25–40°C), and stoichiometric ratios (1.2–2.0 equivalents of coupling reagents). Yield improvements (>80%) are achieved via stepwise purification (e.g., silica gel chromatography) .

Q. Which analytical techniques are critical for confirming structure and purity?

  • Methodological Answer : Essential techniques include:

  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., 212.289 g/mol) and fragmentation patterns .
  • NMR Spectroscopy : 1H/13C NMR resolves stereochemistry (e.g., tert-butyl group at δ 1.4 ppm in 1H NMR) .
  • HPLC : Assess chiral purity (>95%) using chiral stationary phases (e.g., amylose-based columns) .

Q. How can the Boc-protecting group be selectively removed without degrading the oxazine ring?

  • Methodological Answer : Use trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:4 v/v) at 0°C for 1–2 hours. Quench with aqueous NaHCO3 to neutralize acidity, preserving the oxazine ring’s integrity .

Advanced Research Questions

Q. How can contradictions in stereochemical assignments between NMR and computational models be resolved?

  • Methodological Answer : Discrepancies arise from dynamic molecular conformations. Resolve via:

  • X-ray Crystallography : Single-crystal analysis (e.g., R-factor <0.054) provides unambiguous stereochemical data .
  • NOESY NMR : Correlates spatial proximity of protons (e.g., axial vs. equatorial tert-butyl groups) .

Q. What strategies mitigate side reactions during hydrogenation steps?

  • Methodological Answer : Side reactions (e.g., over-reduction) are minimized by:

  • Catalyst Screening : Use Pd/C or PtO2 at low hydrogen pressure (1–3 atm) .
  • Reaction Monitoring : Track intermediates via TLC or in-situ IR spectroscopy to halt reactions at the desired stage .

Q. How should researchers address solubility discrepancies across studies?

  • Methodological Answer : Standardize solvent systems (e.g., phosphate buffer at pH 7.4 for aqueous solubility) and use sonication (30 minutes) to ensure homogeneity. Conflicting data often stem from varying particle sizes or polymorphic forms, which can be characterized via PXRD .

Data Contradiction Analysis

Q. How to reconcile conflicting bioactivity data in enzyme inhibition assays?

  • Methodological Answer : Variations in IC50 values may arise from assay conditions (e.g., ATP concentration in kinase assays). Normalize data using positive controls (e.g., staurosporine) and repeat assays in triplicate under standardized buffer conditions (e.g., 50 mM Tris-HCl, pH 7.5) .

Structural and Synthetic Challenges

Q. What are the key considerations for synthesizing stereoisomerically pure derivatives?

  • Methodological Answer : Use asymmetric catalysis (e.g., organocatalyst II in chloroform) to induce enantioselectivity (>90% ee). Monitor diastereomeric excess via chiral HPLC and confirm with optical rotation measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4AS,7AS)-Tert-butyl hexahydropyrrolo[3,4-B][1,4]oxazine-4(4AH)-carboxylate
Reactant of Route 2
(4AS,7AS)-Tert-butyl hexahydropyrrolo[3,4-B][1,4]oxazine-4(4AH)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.